molecular formula C8H11NO3 B8492350 1-Acetyl-hexahydroazepine-3,4-dione

1-Acetyl-hexahydroazepine-3,4-dione

Cat. No.: B8492350
M. Wt: 169.18 g/mol
InChI Key: SCXAZTOOTXNTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-hexahydroazepine-3,4-dione is a seven-membered azepine ring derivative containing two ketone groups at positions 3 and 4, with an acetyl substituent at position 1. These analogs share key features such as carbonyl groups and heterocyclic backbones, which influence reactivity, stability, and pharmacological activity .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-acetylazepane-3,4-dione

InChI

InChI=1S/C8H11NO3/c1-6(10)9-4-2-3-7(11)8(12)5-9/h2-5H2,1H3

InChI Key

SCXAZTOOTXNTEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(=O)C(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Polarity and Dipole Moments : Bis-pyran-2,4-dione derivatives (e.g., 2a) exhibit high polarity, with dipole moments ranging from 5.2–6.8 Debye (DFT-calculated). This contrasts with imidazolidin-2,4-diones, which have lower polarity due to their smaller ring size and aryl substituents .
  • Crystal Stability : H...H, O...H, and H...C interactions dominate the crystal packing of pyran-2,4-diones, contributing to their stability. Imidazolidin-2,4-diones, however, rely more on π-π stacking due to aromatic substituents .

Key Findings and Limitations

  • Data Gaps : Direct experimental data on 1-acetyl-hexahydroazepine-3,4-dione are absent in the provided evidence. Comparisons are inferred from analogs, necessitating further validation.
  • Contradictions : While imidazolidin-diones show CNS and cardiovascular effects, pyran-2,4-diones lack reported bioactivity, highlighting substituent-dependent pharmacological divergence .

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